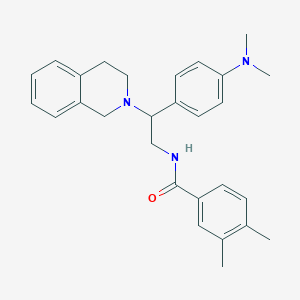

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide is an intriguing compound with multifaceted applications in various fields. Its complex structure hints at potential uses in scientific research, medical, and industrial sectors. The compound combines structural motifs commonly found in bioactive molecules, suggesting potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide typically involves a multi-step process. The initial step often includes the formation of the 3,4-dihydroisoquinoline core, which can be achieved through Pictet-Spengler or Bischler-Napieralski cyclization reactions. Following this, the 4-(dimethylamino)phenyl)ethyl side chain is introduced via nucleophilic substitution reactions. The final step typically involves the attachment of the 3,4-dimethylbenzamide group through amide coupling reactions, using agents like carbodiimides (e.g., EDC) and appropriate bases.

Industrial Production Methods: Industrial synthesis might leverage continuous flow techniques and automated processes to enhance yield and purity. Catalytic hydrogenation may also be employed in specific steps to streamline production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide undergoes various types of chemical reactions, including:

Oxidation: This compound may be susceptible to oxidation at the amine and aromatic moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced at the carbonyl group, potentially forming corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: The aromatic rings may undergo electrophilic substitution reactions, introducing new functional groups using reagents like halogens, alkylating agents, or nitrating agents.

Common Reagents and Conditions: Reactions typically use reagents such as:

Oxidizing agents (e.g., PCC, KMnO4)

Reducing agents (e.g., NaBH4, LiAlH4)

Bases (e.g., NaOH, K2CO3)

Acid catalysts (e.g., HCl, H2SO4)

Major Products Formed: Major products include oxidized derivatives, reduced amine or alcohol derivatives, and substituted aromatic compounds depending on the specific conditions employed.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide is used in:

Chemistry: As a ligand in coordination chemistry or as a building block in synthesizing complex organic molecules.

Industry: Used in the development of novel materials or as an intermediate in the synthesis of high-performance polymers.

Mechanism of Action

The exact mechanism of action for this compound depends on its application. in biological systems:

It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Pathways involved can include signal transduction cascades, enzyme catalytic cycles, or receptor-ligand binding dynamics.

Comparison with Similar Compounds

Comparison and Uniqueness: Compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide stands out due to its unique structural elements, which combine the 3,4-dihydroisoquinoline core, dimethylbenzamide group, and dimethylamino-phenyl side chain. This combination may confer distinct pharmacokinetic and pharmacodynamic properties.

Similar Compounds: Compounds with similar structures include:

N-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylethylamines

Benzamide derivatives with varying substituents on the aromatic ring

Phenethylamines with different amine or amide groups

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that incorporates a dihydroisoquinoline moiety, a dimethylaminophenyl group, and a benzamide backbone. The synthesis typically involves multi-step organic reactions:

- Formation of Dihydroisoquinoline : This can be achieved through the Pictet-Spengler reaction.

- Attachment of Dimethylaminophenyl Group : This is often introduced via Friedel-Crafts alkylation.

- Benzamide Formation : Final steps usually involve condensation reactions to form the complete amide structure.

The overall molecular formula is C26H30N4O with a molecular weight of approximately 442.55 g/mol .

Antitumor Activity

Research has indicated that compounds related to this compound exhibit significant antitumor effects. For example, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

- Dihydroisoquinoline Derivatives : Known for their antifungal and anticancer properties, these derivatives can inhibit key enzymes involved in cellular metabolism .

- Benzamide Moiety : This structure is often associated with the inhibition of dihydrofolate reductase (DHFR), leading to reduced cellular growth and proliferation .

Case Studies

- Antifungal Activity : A study evaluated several derivatives against phytopathogenic fungi. The compound exhibited varying degrees of activity, with some derivatives showing effectiveness comparable to established antifungal agents .

- Kinase Inhibition : Another study assessed the compound's ability to inhibit RET kinase activity, which is crucial in certain cancers. The results demonstrated that modifications to the benzamide structure could enhance potency against RET-driven tumors .

Comparative Analysis

A comparison of similar compounds reveals insights into the unique characteristics of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl} | Contains tetrahydroisoquinoline | Different pharmacological profile |

| 3,4-Dihydroisoquinoline derivatives | Varying substituents on isoquinoline | Diverse biological activities |

| Benzamide derivatives | General benzamide structure | Broad range of biological activities |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O/c1-20-9-10-24(17-21(20)2)28(32)29-18-27(23-11-13-26(14-12-23)30(3)4)31-16-15-22-7-5-6-8-25(22)19-31/h5-14,17,27H,15-16,18-19H2,1-4H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSZTLQIHMEWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.